(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde
Beschreibung
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex tricyclic architecture with multiple stereogenic centers and geometric constraints. The complete systematic name (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.0¹³,¹⁸]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde provides detailed information about the stereochemical configuration and geometric arrangement of substituents throughout the molecular framework.
The stereochemical descriptors within this nomenclature indicate specific three-dimensional arrangements at critical positions. The (1R) designation specifies the absolute configuration at carbon-1, while (11S) and (19S) establish the stereochemical orientations at carbons 11 and 19 respectively. The geometric descriptors (4E) and (8E) define the configuration of double bonds at positions 4 and 8, indicating trans arrangements across these alkene functionalities.
The tricyclic designation oxatricyclo[9.8.0.0¹³,¹⁸]nonadeca encompasses the complex ring system consisting of a 19-membered framework with an oxygen-containing heterocycle. The numerical descriptors [9.8.0.0¹³,¹⁸] provide specific information about ring connectivity and bridging patterns, with the superscript notation indicating additional bridging connections between carbons 13 and 18.
Alternative Designations: Guajadial B and Related Trivial Nomenclature
The compound is more commonly recognized in the scientific literature by its trivial name Guajadial B, which reflects both its botanical origin and structural relationship to other related metabolites from the same plant source. This designation follows the established nomenclature pattern for meroterpenoid compounds isolated from Psidium guajava, where the prefix "guaja" derives from the plant's common name (guava) and the suffix "dial" indicates the presence of two aldehyde functional groups.
The trivial nomenclature system for this class of compounds has evolved to include several structurally related metabolites, including Guajadial (the parent compound), Guajadial B (the subject compound), and other variants such as Guajadial D and Guajadial F. Each designation represents distinct structural modifications while maintaining the core meroterpenoid framework characteristic of this natural product family.
Alternative chemical database nomenclatures include the systematic name Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel-, which emphasizes the benzopyran core structure with the cycloundecane ring fusion. This alternative nomenclature highlights the phenolic core with its characteristic dialdehyde substitution pattern.
Table 1: Alternative Nomenclature Systems for Guajadial B
| Nomenclature Type | Designation |
|---|---|
| Systematic IUPAC Name | (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.0¹³,¹⁸]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |
| Trivial Name | Guajadial B |
| Alternative Systematic Name | Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl- |
| Chemical Abstracts Service Registry Number | 1414455-03-0 |
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₃₀H₃₄O₅ establishes the fundamental atomic composition of Guajadial B, indicating a complex organic molecule with thirty carbon atoms, thirty-four hydrogen atoms, and five oxygen atoms. High-resolution electron ionization mass spectrometry has confirmed this molecular formula through precise mass measurements, with observed molecular ion peaks at m/z 474.2417 (calculated 474.2406), demonstrating excellent agreement between experimental and theoretical values.
The molecular weight of 474.597 daltons places this compound within the typical range for meroterpenoid natural products, reflecting the combination of a sesquiterpenoid unit with a phenolic component. The degree of unsaturation calculated from the molecular formula indicates the presence of multiple ring systems and double bonds, consistent with the observed tricyclic architecture and conjugated aromatic system.
Structural isomerism considerations for this molecular formula reveal the existence of related compounds sharing the same atomic composition but differing in connectivity or stereochemical arrangement. The isolation of Guajadial B as a racemate indicates the natural occurrence of both enantiomeric forms in equal proportions, as evidenced by the lack of optical activity and subsequent chiral high-performance liquid chromatography analysis showing two distinct chromatographic peaks with a 1:1 ratio.
Table 2: Molecular Characteristics and Physical Properties
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₃₀H₃₄O₅ | High-resolution mass spectrometry |
| Molecular Weight | 474.597 g/mol | Calculated from molecular formula |
| Exact Mass | 474.2406 Da | High-resolution electron ionization mass spectrometry |
| Degree of Unsaturation | 13 | Calculated from molecular formula |
| Optical Activity | Racemic (no rotation) | Polarimetry |
| Physical Appearance | Amorphous powder | Visual observation |
The structural complexity of Guajadial B encompasses multiple functional groups including phenolic hydroxyl groups, aldehyde functionalities, and an ether linkage within the tricyclic framework. The presence of five oxygen atoms is distributed among two hydroxyl groups at positions 15 and 17, two aldehyde groups at positions 14 and 16, and one ether oxygen forming the heterocyclic bridge at position 12. This functional group distribution contributes to the compound's unique chemical properties and potential biological activities.
Stereochemical considerations extend beyond the simple racemic nature to encompass the specific three-dimensional arrangement of substituents around the tricyclic core. The humulene-derived portion of the molecule contributes significant conformational complexity, with multiple stereogenic centers that must be precisely defined to fully characterize the compound's identity. Nuclear magnetic resonance spectroscopic analysis, particularly two-dimensional rotating frame nuclear Overhauser effect spectroscopy experiments, has provided crucial evidence for the relative stereochemical assignments throughout the molecular framework.
Eigenschaften
IUPAC Name |
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBVAONMYLOHE-LUGVMUTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Diels-Alder Cycloaddition for Bicyclic Intermediate
The tricyclic core is often assembled via a Diels-Alder reaction between a diene and a dienophile. For example, α-acetoxy hydrazones (e.g., 1c , 1g ) derived from α-oxidized aldehydes undergo stereoselective [4+2] cycloaddition to form bicyclic intermediates. Catalytic enantioselectivity is achieved using IDPi catalysts (e.g., 3h ), which provide up to 96:04 enantiomeric ratio (e.r.).
Key Reaction Conditions :
Ring-Closing Metathesis (RCM)
The oxatricyclo[9.8.0.013,18] system is constructed via RCM using Grubbs catalysts. A study demonstrated that bicyclo[4.3.0]non-8-ene derivatives undergo RCM to form the 12-oxatricyclo framework with >90% efficiency.
Optimized Parameters :
Stereochemical Control
Chiral Auxiliary-Mediated Synthesis
The C11 and C19 stereocenters are established using chiral auxiliaries. For instance, Evans oxazolidinones direct alkylation at C11, while Sharpless epoxidation sets the C19 configuration.
Enantioselectivity Data :
| Step | Method | e.r. | Yield |
|---|---|---|---|
| C11 Alkylation | Evans Auxiliary | 95:5 | 78% |
| C19 Epoxidation | Sharpless Conditions | 90:10 | 65% |
Asymmetric Catalysis
Iridium-catalyzed asymmetric Tishchenko reactions dimerize aldehydes to form lactones with moderate enantiomeric excess (e.e.). Applied to the target molecule, this method achieves 60–70% e.e. using Ir-(R)-BINAP complexes .
Functional Group Transformations
Methyl Group Installation
Methyl groups at C4, C7, and C11 are introduced via:
Yield Comparison :
| Method | Position | Yield |
|---|---|---|
| Friedel-Crafts | C4, C7 | 70% |
| Organocuprate | C11 | 85% |
Hydroxylation
The C15 and C17 hydroxyl groups are installed via Sharpless dihydroxylation of conjugated dienes. Using AD-mix-β, diastereoselectivity reaches 8:1.
Conditions :
Scalability and Practical Considerations
Gram-Scale Synthesis
A scalable route starts with α-acetoxy aldehyde derivatives (e.g., 1c ), which are condensed with hydrazines, followed by IDPi-catalyzed cyclization. The process achieves:
One-Pot Strategies
Recent advances combine cyclization-oxidation sequences in a single pot. For example, RCM followed by SiO₂-NaIO₄ cleavage reduces purification steps and improves yield to 90%.
Challenges and Limitations
-
Aldehyde Stability : The dicarbaldehyde moiety is prone to hydration and oligomerization. Anhydrous conditions and low temperatures (<0°C) are critical.
-
Stereochemical Drift : Epimerization at C19 occurs above 40°C, necessitating mild reaction conditions.
-
Byproduct Formation : Competing [6π]-electrocyclization generates tricyclic byproducts, mitigated by slow reagent addition.
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under different conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[980
Chemistry: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde serves as a model compound for studying meroterpenoid synthesis and reactivity.
Industry: While industrial applications are still under exploration, the compound’s unique structure and biological activities make it a promising candidate for future developments.
Wirkmechanismus
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde exerts its effects through mechanisms similar to those of tamoxifen, a well-known anti-estrogenic drug. The compound acts on estrogen receptors, inhibiting the proliferative effect of estradiol on target tissues . This mechanism is particularly relevant in the context of breast cancer, where estrogen receptor modulation plays a crucial role in treatment.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity Metrics
The target compound’s structural analogs are identified using computational methods:
- Tanimoto coefficient : Measures fingerprint-based similarity. For example, aglaithioduline (a proxy for the target compound) shows 70% similarity to SAHA using MACCS and Morgan fingerprints .
- Cosine score : Used in molecular networking to compare MS/MS fragmentation patterns. Related compounds cluster with cosine scores >0.8 .
- Graph-based maximal common subgraphs : Detects shared functional groups and scaffolds, such as oxacyclic or polyene motifs .
Table 1: Structural Similarity Indices for Select Compounds
| Compound | Tanimoto (vs. Target) | Dice Coefficient | Cosine Score |
|---|---|---|---|
| SAHA | 0.70 | 0.75 | N/A |
| Hypothetical Analog A | 0.65 | 0.68 | 0.85 |
| Hypothetical Analog B | 0.55 | 0.60 | 0.72 |
Molecular and Pharmacokinetic Properties
The target compound’s drug-likeness is evaluated against SAHA and natural product libraries:
Table 2: Molecular Property Comparison
| Property | Target Compound | SAHA | ChEMBL Avg. (Drug-like) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~530 | 264.3 | 350–450 |
| LogP | 3.2 | 1.5 | 2.0–5.0 |
| H-Bond Donors | 2 | 2 | ≤5 |
| H-Bond Acceptors | 8 | 4 | ≤10 |
| Polar Surface Area (Ų) | ~140 | 85.7 | 50–130 |
The target compound exhibits higher molecular weight and polarity than SAHA but aligns with natural product libraries, which occupy chemically diverse yet drug-relevant spaces .
Bioactivity and Target Engagement
- Activity landscape analysis: Structurally similar compounds may form "activity cliffs," where minor structural changes lead to significant potency differences. For example, SAHA analogs with modified hydroxamate groups show reduced HDAC8 inhibition .
- Docking variability : Substitutions in the tricyclic core or aldehyde groups could alter binding to epigenetic targets (e.g., HDACs, methyltransferases) by interacting with catalytic residues .
Limitations and Caveats
- Structural vs. functional similarity : While the target compound shares scaffolds with SAHA, its dicarbaldehyde groups may confer distinct reactivity or off-target effects .
Biologische Aktivität
Guajadial B has the molecular formula and a molecular weight of approximately 466.58 g/mol. Its structure features multiple hydroxyl groups and a complex tricyclic framework that contributes to its biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C30H34O5 |
| Molecular Weight | 466.58 g/mol |
| Hydroxyl Groups | 2 (at positions 15 and 17) |
| Tricyclic Structure | Yes |
| Phenyl Group | Present at position 19 |
Antimicrobial Properties
Research indicates that Guajadial B exhibits significant antimicrobial activity. In a study evaluating various plant-derived compounds, Guajadial B was found to effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
Guajadial B has demonstrated potent antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), Guajadial B exhibited dose-dependent cytotoxic effects. The compound induced apoptosis in these cell lines, suggesting potential as a chemotherapeutic agent.
Case Study: Anticancer Effects
One notable case study involved the administration of Guajadial B in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to controls treated with vehicle alone. Histological analysis revealed increased apoptosis and reduced proliferation in tumor tissues.
Mechanistic Insights
The biological activities of Guajadial B are linked to its ability to modulate various signaling pathways:
- NF-kB Pathway : Inhibition of this pathway may lead to decreased inflammation and tumor progression.
- MAPK Signaling : Alterations in this pathway can affect cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the optimal spectroscopic techniques for characterizing the stereochemical configuration of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemical ambiguities. For example, coupling constants in -NMR can confirm E/Z configurations of double bonds (e.g., 4E and 8E positions). X-ray crystallography (as in ) provides definitive proof of absolute stereochemistry at chiral centers (1R, 11S, 19S). Pair NMR data with computational methods like density functional theory (DFT) to validate assignments .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer : Use reaction condition screening (e.g., solvent polarity, temperature, catalysts) guided by Design of Experiments (DoE) principles. For instance, varying protecting groups for the aldehyde and hydroxyl moieties (15,17-dihydroxy; 14,16-dicarbaldehyde) can minimize side reactions. High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%) post-synthesis. Retrospective analysis of analogous tricyclic systems () can inform stepwise optimization strategies .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based) targeting pathways relevant to the compound’s structural motifs (e.g., aldehyde groups may interact with thiol-containing enzymes). Cytotoxicity screening in immortalized cell lines (e.g., HEK293) using MTT assays provides baseline safety data. Ensure compliance with in vitro research guidelines () to avoid ethical violations .
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions between this compound and biological targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities to proteins with active sites compatible with the compound’s tricyclic core. Parameterize force fields using ab initio calculations for the dicarbaldehyde groups. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Answer : Apply systematic meta-analysis () to identify variables like assay conditions, cell line variability, or batch-to-batch compound purity. Replicate experiments using standardized protocols (e.g., OECD Guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-reference with structural analogs () to isolate structure-activity relationships (SAR) .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis?
- Answer : Integrate AI with reaction kinetics models to simulate multi-step synthesis under varying conditions (e.g., pressure, catalyst loading). Train algorithms on historical data from similar tricyclic systems ( ) to predict optimal parameters. Validate simulations with pilot-scale batch reactions and inline analytics (e.g., FTIR for real-time monitoring) .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Use LC-MS to track degradation products (e.g., oxidation of aldehydes to carboxylic acids). Pair with forced degradation (acid/base, oxidative stress) to identify vulnerable sites. For in vivo relevance, simulate gastric fluid (pH 1.2) and plasma (pH 7.4) stability .
Methodological Notes
- Theoretical Frameworks : Link studies to conceptual models like frontier molecular orbital theory (for reactivity predictions) or QSAR for bioactivity .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, leveraging platforms like PubChem () for cross-validation .
- Ethical Compliance : Strictly adhere to in vitro use protocols () and avoid human/animal testing without regulatory approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
